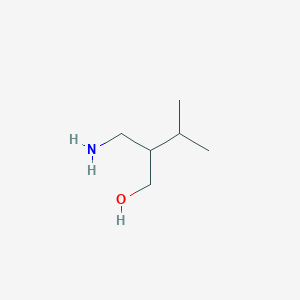

2-(Aminomethyl)-3-methylbutan-1-ol

Description

Stereochemical Significance and Chirality in Amino Alcohol Scaffolds

Chiral 1,2-amino alcohols are a class of organic compounds that have garnered significant attention in synthetic chemistry due to their prevalence in biologically active molecules and their utility as chiral ligands and auxiliaries. nih.govresearchgate.net The presence of two adjacent stereocenters, one bearing an amino group and the other a hydroxyl group, defines their structure and is crucial to their function.

The specific arrangement of these functional groups in three-dimensional space, known as stereochemistry, dictates how the molecule interacts with other chiral molecules. This is of paramount importance in biological systems, where molecular recognition is highly specific. Even minor changes in the stereochemistry of a molecule can lead to significant differences in its biological activity. ontosight.ai

2-(Aminomethyl)-3-methylbutan-1-ol, derived from the natural amino acid L-valine, possesses a defined stereochemistry that makes it a valuable chiral building block. ontosight.aibiosynth.com Its structure incorporates the key features of a 1,2-amino alcohol within a specific stereoisomeric form. This inherent chirality can be transferred to new molecules during a chemical synthesis, a process known as asymmetric synthesis. wikipedia.orgsigmaaldrich.com

In this context, this compound can act as a chiral auxiliary. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of inducing chirality. The use of such auxiliaries is a powerful strategy for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical and other biologically active molecules. sigmaaldrich.comwikiwand.com

The effectiveness of a chiral auxiliary is often dependent on its conformational rigidity and the steric hindrance it provides, which directs the approach of incoming reagents from a specific face of the molecule. The isopropyl group derived from the valine side chain in this compound plays a significant role in providing this steric bulk. biosynth.com

Overview of Research Trajectories for This Chiral Compound

Research involving this compound and related chiral amino alcohols has followed several key trajectories, primarily focused on their application in asymmetric synthesis.

One major area of investigation is their use as chiral ligands for metal-catalyzed reactions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. acs.orgresearchgate.netnih.gov The development of new catalytic systems utilizing these ligands is an ongoing effort to achieve higher efficiency and enantioselectivity in chemical transformations.

Another significant research direction is the use of this compound as a chiral auxiliary in the synthesis of complex natural products and pharmaceuticals. wikiwand.com Its predictable stereodirecting ability makes it a reliable tool for establishing key stereocenters in a synthetic sequence. Researchers continue to explore its application in the synthesis of novel and challenging molecular targets.

Furthermore, research has focused on the synthesis of derivatives of this compound to fine-tune its properties as a chiral director. By modifying the structure of the auxiliary, chemists can influence the stereoselectivity of reactions and adapt the auxiliary for specific synthetic challenges.

The development of more efficient and stereoselective methods for the synthesis of 1,2-amino alcohols, including this compound itself, remains an active area of research. nih.gov This includes enzymatic and catalytic methods that offer greener and more atom-economical routes to these valuable chiral building blocks. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZQUSSFETVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718633-43-3 | |

| Record name | 2-(aminomethyl)-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis Strategies for 2-(Aminomethyl)-3-methylbutan-1-ol

The creation of the two stereocenters in this compound in a controlled manner is a significant synthetic challenge. Modern organic synthesis provides several powerful strategies to achieve this, including leveraging the natural chirality of existing molecules, employing asymmetric catalysts, using temporary chiral auxiliaries, and performing stereocontrolled reductions.

Chiral Pool Approaches from Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, the proteinogenic amino acid L-valine is an ideal chiral precursor due to its identical carbon skeleton and stereochemistry at the C3 position.

A plausible synthetic route commencing from L-valine would involve a series of transformations. Initially, the carboxylic acid functional group of L-valine can be reduced to a primary alcohol to form L-valinol. Subsequent steps would focus on the one-carbon homologation of the amine functionality. This could be achieved by converting the amino group into a suitable leaving group, followed by displacement with a cyanide nucleophile and subsequent reduction. Alternatively, a more elaborate multi-step sequence involving protection of the alcohol and amino groups, followed by chain extension and functional group interconversion, would lead to the target molecule, preserving the original stereocenter from L-valine. For instance, chiral azomethines, which are precursors for amino compounds, can be conveniently synthesized from L-valine methyl ester hydrochloride and various aldehydes. researchgate.net

Asymmetric Catalysis in Stereoselective Production

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic methods are applicable to the synthesis of γ-amino alcohols.

One prominent method is the copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols. nih.gov This approach is advantageous as it uses widely available starting materials to forge the C-N bond with high selectivity. nih.gov The choice of solvent is critical to prevent the unproductive reduction of the starting material, thereby ensuring high yields and enantioselectivity of the desired 1,3-amino alcohol. nih.gov

Another powerful strategy is the copper-catalyzed asymmetric propargylic substitution (APS) of alkyne-functionalized oxetanes with amine pronucleophiles. acs.orgnih.gov This method is particularly effective for creating γ-amino alcohols that feature sterically demanding tertiary carbon centers adjacent to the nitrogen atom, a challenging motif to access via other routes. acs.org The reaction proceeds with excellent enantioselectivity, and the resulting propargylic amino alcohol can be further functionalized.

Table 1: Asymmetric Catalytic Approaches to γ-Amino Alcohols

| Catalyst / Ligand | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ / (R,Sp)-Josiphos | Allylic Alcohol | Hydroamination | Provides access to a range of chiral γ-amino alcohols with excellent regio- and enantioselectivity. | nih.gov |

| [Cu(MeCN)₄]PF₆ / (S,S)-Ph-BPE | Alkyne-functionalized Oxetane | Propargylic Amination | First general, enantioselective synthesis of γ-amino alcohols featuring a tertiary carbon center. | acs.orgnih.govresearchgate.net |

| Ir or Rh Complexes | β-Amino Ketone | Hydrogenation / Transfer Hydrogenation | Complementary methods for diastereoselective synthesis of syn- and anti-γ-amino alcohols. | rsc.orgrsc.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com This strategy is widely used for the synthesis of amino alcohols. nih.gov

For a γ-amino alcohol like this compound, a typical approach would involve a Mannich-type reaction. A prochiral enolate or its equivalent, attached to a chiral auxiliary such as an Evans oxazolidinone or pseudoephedrine, would react with an imine. wikipedia.orgnih.gov This reaction establishes the β-amino carbonyl linkage with high diastereoselectivity controlled by the auxiliary. The subsequent step is a diastereoselective reduction of the ketone (as described in section 2.1.4) to set the stereocenter of the alcohol. Finally, removal of the chiral auxiliary yields the enantiomerically enriched γ-amino alcohol. Oxazolidinones, for instance, can be prepared from readily available amino alcohols and acylated to form the necessary precursors for these reactions. wikipedia.orgresearchgate.net

Stereocontrolled Reduction Reactions from Carbonyl Precursors

The most direct precursor to a γ-amino alcohol is a β-amino ketone. The stereoselective reduction of the carbonyl group in this precursor is a crucial step that dictates the final diastereomeric outcome of the product. Remarkably, complementary catalytic systems have been developed that can selectively produce either the syn- or anti-diastereomer from the same β-amino ketone substrate. rsc.org

Specifically, the anti-γ-amino alcohols are obtained with high diastereoselectivity through iridium-catalyzed asymmetric transfer hydrogenation (ATH), using 2-propanol as the hydrogen source. rsc.org Conversely, the corresponding syn-diastereomers are accessible with excellent selectivity via rhodium-catalyzed asymmetric hydrogenation using molecular hydrogen (H₂) and a C₂-symmetric ligand like (R)-BINAP. rsc.org These methods, especially when combined with the proline-catalyzed asymmetric Mannich reaction to generate the initial β-amino ketone, provide a powerful and flexible pathway to access all four possible diastereomers of a γ-amino alcohol. rsc.org

Table 2: Stereocontrolled Reduction of β-Amino Ketones to γ-Amino Alcohols

| Catalyst System | H₂ Source | Predominant Diastereomer | Substrate Example | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|---|

| Ir / Amino Acid Amide Complex | 2-Propanol | anti | N-PMP-protected β-amino ketone | 1:11 | rsc.org |

| Rh(COD)₂BF₄ / (R)-BINAP | H₂ | syn | N-PMP-protected β-amino ketone | >20:1 | rsc.org |

Functionalization and Derivatization Studies of the Amino Alcohol Moiety

The synthesis of the aminomethyl group in the target molecule can also be approached through direct amination protocols, which install the nitrogen-containing fragment onto a carbon backbone in a single, efficient step.

Direct Amination Protocols and Mechanistic Insights

Modern catalytic methods allow for the direct conversion of C-H bonds into C-N bonds, streamlining synthetic pathways. A highly selective palladium/sulfoxide-catalyzed allylic C-H amination has been reported for the synthesis of syn-1,3-amino alcohol motifs. nih.gov This reaction utilizes electron-deficient N-nosyl carbamates as the nitrogen source. The proposed mechanism involves the in-situ formation of a higher concentration of the anionic nucleophile, which facilitates the C-H functionalization under mild conditions. nih.gov This method is orthogonal to many classical approaches and preserves the alkene functionality for further synthetic manipulations. nih.gov

Another strategy is the direct amination of secondary alcohols with ammonia (B1221849) using ruthenium-pincer complexes as catalysts, which has been shown to be effective for converting secondary hydroxyl groups into primary amines. google.com While typically applied to secondary alcohols, the principles of borrowing-hydrogen catalysis could potentially be adapted for more complex transformations. Furthermore, biocatalytic reductive amination using amine dehydrogenases (AmDHs) represents a green and highly selective method for synthesizing chiral amines and amino alcohols from ketone precursors. whiterose.ac.uk

Oxidation and Reduction Pathways in Complex Molecule Construction

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a versatile building block. Its synthesis and derivatization are critically dependent on selective oxidation and reduction reactions.

Reduction Pathways to this compound: The most common and stereospecific route to (S)-2-(Aminomethyl)-3-methylbutan-1-ol, also known as L-Valinol, is the reduction of the corresponding α-amino acid, L-valine. wikipedia.orgdrugbank.com This transformation can be achieved using various reducing agents, each with specific advantages. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting the carboxylic acid group directly to an alcohol. wikipedia.org Alternative methods, such as using sodium borohydride (B1222165) (NaBH₄) in conjunction with iodine, which forms a borane-dimethyl sulfide (B99878) complex in situ, also provide high yields. wikipedia.org

A greener and highly selective alternative is biocatalytic reduction. Engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of a corresponding hydroxy ketone, 1-hydroxy-3-methylbutan-2-one, to produce the chiral amino alcohol with high enantiomeric excess. nih.gov This enzymatic approach operates under mild conditions and avoids the use of harsh chemical reagents.

Oxidation Pathways for Derivatization: The primary alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. These derivatives are crucial intermediates for constructing more complex molecules. The choice of oxidant is key to preventing over-oxidation or reaction with the amine group. Methods like Swern oxidation or using Dess-Martin periodinane are typically employed for controlled oxidation to the aldehyde. This aldehyde can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, expanding its synthetic utility. Further oxidation to the carboxylic acid creates a bifunctional amino acid analog, a valuable synthon in peptide and medicinal chemistry.

Table 1: Comparison of Reduction Methods for L-Valine to L-Valinol

| Reducing Agent/Method | Typical Solvent | Key Advantages | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | High reactivity, excellent yields | Highly reactive with water, requires anhydrous conditions |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | Milder than LiAlH₄, good yields | Generates borane (B79455) in situ, requires careful handling |

| Biocatalytic (Amine Dehydrogenase) | Aqueous Buffer (e.g., pH 9.0) | High stereoselectivity, green process, mild conditions | Requires specific enzyme and cofactor (e.g., NADP⁺), substrate specificity |

Nucleophilic Substitution Reactions for Diverse Derivative Formation

The two functional groups of this compound are key to its role as a scaffold for creating diverse derivatives through nucleophilic substitution.

Reactions at the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide. The activated intermediate can then be displaced by a wide range of nucleophiles in an S_N2 reaction, which proceeds with inversion of stereochemistry if the carbon were chiral. A mechanochemical method using fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) has been developed for the one-pot activation of alcohols and subsequent substitution with amines or other nucleophiles, offering a solvent-minimized approach.

Reactions at the Amino Group: The primary amine is an excellent nucleophile and readily reacts with various electrophiles.

N-Alkylation: Reaction with alkyl halides leads to secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or acid anhydrides forms stable amide bonds. This is a fundamental transformation in the synthesis of peptide-like structures. The Ugi reaction, a multicomponent reaction, utilizes the amine's nucleophilicity to create complex bis-amides. wikipedia.org

The hydroxyl group can also act as a nucleophile, particularly in acyl substitution reactions. For example, it can react with an activated carboxylic acid to form an ester linkage. This bifunctionality allows the molecule to be incorporated into polyesters or polyamides.

Table 2: Nucleophilic Reactions Involving this compound

| Functional Group | Reagent Type | Product Type | Significance |

| Amino Group (as Nucleophile) | Alkyl Halide | Secondary/Tertiary Amine | Modifies basicity and steric properties |

| Acyl Chloride | Amide | Forms stable, peptide-like bonds | |

| Isocyanide/Aldehyde/Acid (Ugi) | Bis-amide | Rapid generation of molecular complexity | |

| Hydroxyl Group (as Nucleophile) | Acid Anhydride | Ester | Introduces ester functionality |

| Hydroxyl Group (as Leaving Group) | Tosyl Chloride, then Nucleophile (e.g., N₃⁻) | Substituted Alkane (e.g., Azide) | Allows for introduction of various functional groups |

Multicomponent Reaction Paradigms Incorporating this compound

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for rapidly building molecular complexity with high atom economy. organic-chemistry.org The primary amine of this compound makes it an ideal component for several important MCRs.

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov By employing this compound as the amine component, a bis-amide product is formed that retains the hydroxyl functionality for further derivatization. This allows for the creation of large, diverse chemical libraries from simple starting materials in a single, efficient step. mdpi.com

The Petasis Reaction: The Petasis borono-Mannich reaction is another three-component reaction involving an amine, a carbonyl, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgacs.org Using this compound as the amine component with an α-hydroxy aldehyde (like glycolaldehyde) and a boronic acid can lead to the stereoselective synthesis of complex amino alcohols. nih.gov The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

Table 3: Hypothetical Ugi Reaction with this compound

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | A complex bis-amide with pendant hydroxyl and isopropyl groups |

Computational Approaches to Synthetic Accessibility and Route Design

Computational chemistry offers invaluable tools for understanding and predicting the outcomes of synthetic pathways involving this compound.

Stereoselectivity Prediction: For reactions creating new stereocenters, such as the catalytic reduction of a ketone precursor or its participation in a Petasis reaction, computational modeling can be employed. Density Functional Theory (DFT) calculations can model the transition states of competing diastereomeric pathways. chemrxiv.org By comparing the calculated activation energies, researchers can predict which stereoisomer will be the major product, guiding the choice of catalysts and reaction conditions to achieve high diastereoselectivity.

Reaction Mechanism Elucidation: Computational studies help to elucidate complex reaction mechanisms. For instance, in the Petasis reaction, modeling can confirm the proposed mechanism involving the formation of a tetracoordinate boronate intermediate, explaining the observed stereochemical outcomes. nih.gov Similarly, for enzymatic reactions, molecular docking and molecular dynamics (MD) simulations can predict how the substrate, such as a precursor to this compound, binds within the active site of an enzyme. nih.gov This insight is crucial for enzyme engineering efforts aimed at improving catalytic efficiency or altering substrate scope.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its derivatives can be analyzed and optimized through the lens of the 12 Principles of Green Chemistry.

Waste Prevention: Biocatalytic routes, which often proceed with high selectivity and conversion, minimize the formation of byproducts compared to traditional chemical methods. nih.gov

Atom Economy: MCRs like the Ugi and Petasis reactions are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product. organic-chemistry.org

Less Hazardous Chemical Syntheses: Using enzymes in aqueous media avoids the use of hazardous reagents like LiAlH₄ and flammable anhydrous solvents. nih.gov

Designing Safer Chemicals: The compound itself is derived from a natural amino acid, suggesting a favorable toxicological profile compared to synthetic building blocks made from petroleum feedstocks.

Safer Solvents and Auxiliaries: Enzymatic syntheses and some MCRs can be performed in water or ethanol, which are environmentally benign solvents. chemrxiv.orgresearchgate.net

Design for Energy Efficiency: Biocatalytic reactions typically run at or near ambient temperature and pressure, significantly reducing the energy consumption associated with heating or cooling. nih.gov

Use of Renewable Feedstocks: L-valine, the primary precursor, is a naturally occurring amino acid that can be sourced from fermentation processes, representing a renewable feedstock. researchgate.net

Reduce Derivatives: The use of highly specific enzymes can eliminate the need for protecting groups for the amine or alcohol functions, reducing the number of synthetic steps and the associated waste.

Catalysis: The use of catalytic reagents (enzymatic or chemical) is superior to stoichiometric reagents. For example, catalytic hydrogenation is preferred over reduction with metal hydrides.

Design for Degradation: As a derivative of a natural amino acid, this compound is expected to be biodegradable.

Real-time Analysis for Pollution Prevention: In-process monitoring of biocatalytic reactions allows for precise control to minimize byproduct formation.

Inherently Safer Chemistry for Accident Prevention: Replacing pyrophoric reagents like LiAlH₄ with stable catalysts and aqueous reaction media drastically reduces the risk of fires and explosions.

Mechanistic Investigations of Biological Interactions and Activities

Enzymatic Modulation Studies: Kinetics of Inhibition and Activation

Amino alcohols like 2-(Aminomethyl)-3-methylbutan-1-ol are recognized for their potential to act as substrates or intermediates in enzymatic reactions. ontosight.ai While specific kinetic studies detailing the inhibition or activation of enzymes by this compound are not widely documented, its precursor, L-valine, has been shown to modulate enzyme activity. For instance, L-valine can enhance macrophage-mediated killing of pathogens by inhibiting arginase activity, thereby promoting the production of nitric oxide. nih.gov

The kinetics of enzyme modulation are typically characterized by the following parameters:

Competitive Inhibition : An inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). numberanalytics.comlibretexts.org

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This reduces the Vmax but does not alter the Km. libretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km. sci-hub.se

Given its structure, this compound could potentially act as a competitive inhibitor for enzymes that recognize L-valine or other similar amino alcohols.

Table 1: General Types of Reversible Enzyme Inhibition

| Inhibition Type | Mechanism | Effect on Km (Michaelis Constant) | Effect on Vmax (Maximum Velocity) |

|---|---|---|---|

| Competitive | Inhibitor binds to the free enzyme's active site. | Increases | Unchanged |

| Noncompetitive | Inhibitor binds to the enzyme at a site other than the active site. | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

Interactions with Neurotransmitter Systems and Associated Signaling Pathways

Direct research on the interaction of this compound with specific neurotransmitter systems is not presently available. However, as an alcohol derivative, general principles of how alcohols affect the central nervous system may apply. Alcohols are known to modulate the balance between inhibitory and excitatory neurotransmission, primarily by enhancing the function of GABAA receptors (inhibitory) and inhibiting the function of NMDA receptors (excitatory). nih.gov

Furthermore, the precursor L-valine is integral to various signaling pathways. Studies have demonstrated that L-valine can activate the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. nih.gov It also plays a role in regulating the mTORC1/S6K-signaling pathway and can influence the expression of sirtuins, which are involved in metabolic regulation and aging. nih.govresearchgate.net L-valine is also essential for proper mental function and can be used by muscles to produce glucose, highlighting its connection to central and peripheral energy metabolism. chemicalbook.com These findings suggest that its derivative, this compound, could potentially influence these or related pathways.

Analysis of Hydrogen Bonding Networks with Biological Macromolecules

The structure of this compound, containing both a hydroxyl (-OH) and an amino (-NH2) group, makes it highly capable of forming hydrogen bonds. mdpi.com These non-covalent interactions are fundamental to how a ligand binds to the active site of a protein or enzyme. youtube.com The hydroxyl group can act as a hydrogen bond donor and acceptor, while the primary amine group is an effective hydrogen bond donor.

Studies on other small amino alcohols have shown that they can form stable cyclic structures through intermolecular O-H···N hydrogen bonds. nih.gov When interacting with a biological macromolecule, these groups can form a network of hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, and threonine) or with backbone carbonyl and amide groups within the protein's binding pocket. youtube.com Short hydrogen bonds (with donor-acceptor distances less than 2.7 Å) are particularly significant in enzyme catalysis and ligand binding due to their increased covalent character. researchgate.net While specific X-ray crystallography or NMR studies detailing the hydrogen bonding network of this compound with a biological target are not available, its structure strongly predicts its ability to engage in such critical interactions.

Computational Prediction and Experimental Validation of Biological Effects

In the absence of extensive experimental data, computational methods provide a valuable approach for predicting the biological activities of compounds like this compound. bmc-rm.org

Tools like PASS (Prediction of Activity Spectra for Substances) and various machine learning models use a compound's structural formula to predict a wide range of biological effects, including pharmacological actions and molecular mechanisms. bmc-rm.orgplos.org These predictions are based on structure-activity relationships derived from large databases of known active compounds. nih.gov For this compound, such predictions could highlight potential antimicrobial, neuroprotective, or other therapeutic activities, guiding future experimental validation.

While direct studies on the antimicrobial properties of this compound are limited, research on its precursor and related compounds suggests potential activity.

L-valine : The amino acid precursor has demonstrated antialgal activity against Microcystis aeruginosa. researchgate.net More significantly, L-valine was found to enhance the ability of macrophages to kill several multidrug-resistant bacterial pathogens, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The mechanism involves activating the PI3K/Akt1 pathway and inhibiting arginase, which boosts nitric oxide production, a key antimicrobial molecule. nih.gov

Related Amino Alcohols : Studies on other novel amphiphilic aromatic amino alcohols have shown strong antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Candida species. nih.gov

These findings suggest that this compound is a promising candidate for antimicrobial research. Its mechanism could involve disrupting bacterial cell membranes, interfering with essential enzymes, or modulating the host immune response.

Table 2: Potential Antimicrobial Activities Based on Related Compounds

| Related Compound | Target Organism(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| L-Valine (precursor) | K. pneumoniae, E. coli, P. aeruginosa, S. aureus | Enhances macrophage phagocytosis via PI3K/Akt activation and arginase inhibition. | nih.gov |

| L-Valine (precursor) | Microcystis aeruginosa (algae) | Inhibits growth. | researchgate.net |

| Amphiphilic Aromatic Amino Alcohols | MRSA, Candida species | Direct antibacterial and antifungal activity. | nih.gov |

There is no direct experimental evidence for the neuroprotective effects of this compound. However, research into related compounds and general neuroprotective mechanisms provides a basis for potential therapeutic implications.

Agents with neuroprotective properties often act by mitigating oxidative stress, reducing inflammation, and preventing apoptosis (programmed cell death) in neurons. mdpi.com For instance, a butanol fraction from Aster scaber was shown to have a neuroprotective effect against kainic acid-induced neurotoxicity by restoring glutathione (B108866) levels and reducing lipid peroxidation in the brain. nih.gov Similarly, other compounds have demonstrated the ability to reduce brain infarction and improve neurological outcomes in models of ischemic stroke by attenuating microglial activation and inflammation. biomolther.orgmdpi.com

Given that its precursor, L-valine, is crucial for brain function and that other alcohols can modulate neuronal activity, this compound could be investigated for similar properties. chemicalbook.com Its ability to cross the blood-brain barrier would be a critical factor in any potential neuroprotective role. Future studies could explore its efficacy in models of neurodegenerative diseases or acute brain injury.

Influence on Metabolic Pathways

Detailed experimental studies on the specific metabolic pathways of this compound are not extensively documented in publicly available research. However, based on its chemical structure as an amino alcohol, its metabolic fate can be predicted to involve several key enzymatic processes common to the breakdown of similar compounds. As an analogue of L-valine, it may interact with enzymes involved in amino acid metabolism. drugbank.com

The primary metabolic routes for a compound with both an amino group and a primary alcohol group would likely involve deamination and oxidation.

Deamination: The amino group could be removed by aminotransferases or deaminases, potentially leading to the formation of a corresponding aldehyde or ketone.

Oxidation: The primary alcohol group is a substrate for alcohol dehydrogenases and aldehyde dehydrogenases, which would oxidize it first to an aldehyde and then to a carboxylic acid.

Given its structural similarity to L-valine, which is metabolized to succinyl-CoA, it is plausible that this compound could enter related catabolic pathways. However, the presence of the hydroxyl group and the aminomethyl group instead of a carboxyl group necessitates a different set of initial enzymatic reactions.

It has been noted that in biological systems, amino alcohols like 2-amino-3-methyl-1-butanol (B100882) can act as substrates or intermediates in various enzymatic reactions. ontosight.ai

Table 1: Plausible Metabolic Enzymes and Resulting Products

| Enzyme Class | Potential Action on this compound | Potential Metabolite |

| Alcohol Dehydrogenase | Oxidation of the primary alcohol | 2-(Aminomethyl)-3-methylbutanal |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde intermediate | 2-(Aminomethyl)-3-methylbutanoic acid |

| Aminotransferase | Removal of the amino group | 3-Methyl-1-hydroxybutan-2-one |

| Monoamine Oxidase | Oxidative deamination | 3-Methyl-1-hydroxybutanal |

Note: This table represents predicted metabolic pathways based on the chemical structure of the compound. Specific enzymatic studies on this compound are required for confirmation.

Pharmacodynamic and Pharmacokinetic Research Considerations

The pharmacodynamic and pharmacokinetic profiles of this compound are not well-established in the scientific literature. drugbank.com However, its chemical properties provide a basis for research considerations.

Pharmacodynamics:

The pharmacodynamics of a compound describes its mechanism of action and physiological effects. For this compound, research has primarily focused on its use as a chiral building block in the synthesis of more complex molecules with specific biological activities. ontosight.ai

Some research indicates that the broader class of amino alcohols may possess pharmacological effects, which are dependent on their specific structure and interaction with biological systems. ontosight.ai For instance, L-valinol, the L-isomer of 2-amino-3-methyl-1-butanol, is used as a biochemical reagent in life science research. medchemexpress.com The development of novel therapeutics often involves the incorporation of such chiral amino alcohol units.

Pharmacokinetics:

Pharmacokinetics involves the study of a compound's absorption, distribution, metabolism, and excretion (ADME). For this compound, specific ADME data is largely unavailable. drugbank.com However, predictions can be made based on its physicochemical properties.

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Characteristic | Rationale |

| Absorption | Likely to be absorbed from the gastrointestinal tract. | As a small, polar molecule, it is expected to have reasonable aqueous solubility, facilitating absorption. |

| Distribution | Expected to distribute into aqueous compartments. | The polar amino and hydroxyl groups would likely limit extensive partitioning into fatty tissues. |

| Metabolism | Predicted to undergo oxidation and deamination. | As detailed in section 3.5.3, the functional groups are susceptible to common metabolic enzymes. |

| Excretion | Likely excreted via the kidneys. | The parent compound and its more polar metabolites are expected to be eliminated in the urine. |

Note: The information in this table is predictive and requires experimental validation through dedicated pharmacokinetic studies.

The chirality of this compound is a critical consideration for both pharmacodynamic and pharmacokinetic research, as enantiomers can exhibit different biological activities and metabolic fates.

Applications in Advanced Chemical and Biomedical Research

Role as a Chiral Building Block in Complex Molecular Synthesis

As a chiral building block, 2-(Aminomethyl)-3-methylbutan-1-ol is instrumental in the construction of complex molecules where specific stereochemistry is crucial for their function. ontosight.ai Its utility stems from the presence of both an amino and a hydroxyl group, allowing for a variety of chemical transformations. ontosight.aiontosight.ai

Construction of Diverse Biologically Active Molecules

This amino alcohol is a versatile starting material or intermediate in the synthesis of a wide array of biologically active molecules. ontosight.ai Its structural framework is incorporated into larger molecules designed to interact with biological systems. For instance, it has been utilized in the synthesis of 1-allyl-2-pyrroleimines. sigmaaldrich.com The inherent chirality of this compound is transferred to the target molecules, which is often a critical factor for their biological efficacy. ontosight.ai Research has shown its application in creating compounds with antimicrobial and antifungal properties. ontosight.ai

Total Synthesis of Natural Products and Synthetic Analogs

The total synthesis of natural products, often characterized by their intricate and stereochemically complex structures, represents a significant challenge in organic chemistry. nih.govnih.gov Chiral building blocks like this compound are pivotal in these synthetic endeavors. mdpi.comnih.gov It has been employed as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics. sigmaaldrich.com The ability to use this compound allows for the stereocontrolled construction of key fragments of the natural product or its synthetic analogs. nih.gov

Development of Chiral Ligands and Catalysts for Asymmetric Reactions

The development of new and efficient methods for asymmetric synthesis is a major focus of modern chemistry. researchgate.net Chiral ligands and catalysts are at the heart of this field, enabling the selective production of one enantiomer of a chiral product over the other. researchgate.net this compound and its derivatives are used in the preparation of such chiral ligands and catalysts. ontosight.aiontosight.ai For example, it was used as a homochiral guest compound during the synthesis of crown ethers that contain two chiral subunits. sigmaaldrich.com These ligands can then be complexed with metal centers to create catalysts for a variety of asymmetric reactions, contributing to the advancement of stereoselective synthesis. researchgate.net

Contributions to Medicinal Chemistry and Drug Discovery

In the pharmaceutical industry, the quest for novel therapeutic agents is a continuous process. this compound plays a significant role in this area, both as a structural scaffold and as a precursor for the synthesis of new drugs. ontosight.aiontosight.ai

Scaffold for Novel Pharmaceutical Development

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The structure of this compound provides a robust and chiral scaffold for the development of new pharmaceutical agents. Its amino and hydroxyl groups offer convenient points for chemical modification, allowing medicinal chemists to systematically alter the molecule's properties to optimize its therapeutic activity. ontosight.aiontosight.ai

Exploration in Materials Science Applications

The functional groups of this compound offer potential for its use as a molecular component in the rational design of advanced materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of a MOF are highly dependent on the structure of the organic ligand. The incorporation of functional groups, such as amines, into the organic linkers is a widely used strategy to enhance properties like selective gas adsorption. nih.govmedchemexpress.com For instance, amino-functionalized MOFs have shown high selectivity for CO2 adsorption. nih.gov

While direct synthesis of a MOF using this compound as the primary ligand is not prominently documented, its structure is highly relevant. The compound features two key functional groups capable of coordinating with metal centers: a primary amine and a primary alcohol. This bifunctionality allows it to act as a bridging ligand, potentially forming stable, three-dimensional frameworks. The amine group, in particular, can serve as a Lewis base site within the MOF structure, which is known to improve interactions with specific guest molecules. nih.gov Furthermore, the chiral nature of this compound could be exploited to create chiral MOFs, which have applications in enantioselective separations and asymmetric catalysis.

In the field of organic electronics, the molecular structure of materials used in devices like OLEDs is critical for performance. Hole-Transporting Materials (HTMs) are essential components in many OLED architectures, responsible for facilitating the movement of positive charge carriers. researchgate.netnih.govrsc.org A key challenge in designing HTMs is preventing molecular aggregation (π-π stacking) in the solid state, which can lead to the formation of undesirable, low-energy excimers and reduce device efficiency. nih.gov

One successful strategy to mitigate this is to design molecules with non-planar, twisted, or sterically hindered structures. nih.govrsc.org The chiral, non-planar structure of this compound makes it an interesting, albeit unconventional, building block for this purpose. While not a conjugated, charge-carrying molecule itself, its amino and alcohol groups provide reactive handles for its incorporation into larger, electronically active molecules. By using this chiral fragment, it may be possible to synthesize novel HTMs with built-in steric bulk and a twisted geometry, thereby improving film morphology and charge-transport properties. rsc.orgnih.gov Additionally, the use of chiral molecules in OLEDs is an emerging field for the development of circularly polarized OLEDs (CP-OLEDs), which have potential applications in 3D displays and quantum information science. researchgate.net

Biochemical Probe Development and Enzyme Mechanism Elucidation

Understanding how enzymes function at a molecular level is a fundamental goal in biochemistry. L-2-Amino-3-methylbutan-1-ol has been utilized as a biochemical probe to investigate the mechanisms of certain enzymes, such as amino acid dehydrogenases. ontosight.ai Its structural similarity to natural amino acids allows it to interact with enzyme active sites, providing insights into substrate binding and catalytic processes.

Engineered amine dehydrogenases (AmDHs), which are often derived from amino acid dehydrogenases, are being developed for the biosynthesis of chiral amino alcohols. frontiersin.org These enzymes catalyze the asymmetric reductive amination of hydroxy ketones. frontiersin.org Studying the interaction of substrates like this compound with these enzymes helps in understanding their substrate specificity and stereoselectivity, which is crucial for optimizing them for industrial biocatalysis. frontiersin.org Photoaffinity labeling, which uses light-activated probes to covalently bind to proteins, is another powerful technique for identifying binding sites, and custom probes can be synthesized from molecules like amino alcohols to map drug or substrate interactions within a protein. nih.gov

Investigations in Complex Biological and Chemical Mixtures

The analysis of individual components within complex mixtures is a common challenge in analytical chemistry. Methods for the detection and quantification of amino alcohols like this compound are essential for quality control, reaction monitoring, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. For instance, a reverse-phase HPLC method has been developed for the separation of the structurally similar compound 3-Amino-3-methylbutan-1-ol, using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Such methods are often scalable and can be adapted for mass spectrometry (MS) detection by substituting the acid modifier with a volatile alternative like formic acid. sielc.com

For structural elucidation in mixtures where signals may overlap, advanced Nuclear Magnetic Resonance (NMR) techniques are employed. One-dimensional selective COSY (Correlation Spectroscopy) can be used to analyze alcohol-amine mixtures, effectively removing background interference and revealing hidden spectral peaks to confirm the structure of target molecules even at low concentrations. rsc.org

Table 2: Analytical Methods for Amino Alcohols in Mixtures

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Reverse-Phase HPLC | Separation based on hydrophobicity. | Quantification and purification of amino alcohols from reaction or biological mixtures. | sielc.com |

| 1D Selective COSY (NMR) | Selective excitation of specific protons to resolve overlapping signals and confirm molecular structure. | Structural identification of alcohol amines in complex samples without extensive purification. | rsc.org |

Advanced Research Applications in Proteomics and Antibody Labeling

The fields of proteomics and antibody therapeutics rely on the ability to chemically attach probes, drugs, or tags to proteins in a specific manner. This process, known as bioconjugation, often targets the functional groups of naturally occurring amino acids on the protein surface. rsc.orgrsc.org The primary amine (-NH2) and alcohol (-OH) groups of this compound make it a potential candidate for use as a linker or scaffold in such applications.

The primary amine is particularly useful as it can react with a wide variety of commercially available amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. thermofisher.com This is one of the most common strategies for labeling proteins with fluorescent dyes, biotin, or other molecules. thermofisher.com The N-terminal alpha-amine of proteins is a frequent target for site-specific modification, and small molecules with amine groups can be used in various chemical strategies to achieve this. nih.gov

While less reactive than amines or thiols, alcohol groups can also be targeted for modification under specific conditions, for instance, by reacting with isocyanates to form urethane (B1682113) linkages. thermofisher.com Therefore, a molecule like this compound could be used to create heterobifunctional linkers, where one end (e.g., the amine) attaches to a protein, and the other end (after modification of the alcohol) attaches to a payload molecule, such as a drug in an antibody-drug conjugate (ADC). rsc.orgbiosyn.com The development of activity-based probes for proteomics also often involves synthesizing molecules that can bind to enzyme active sites and then be cross-linked; the core structure of an amino alcohol could serve as a scaffold for such probes. nih.gov

Advanced Spectroscopic and Computational Characterization in Research

Conformational Analysis and Molecular Modeling

The three-dimensional structure and flexibility of 2-(aminomethyl)-3-methylbutan-1-ol are crucial for understanding its reactivity and interactions with other molecules, particularly in biological systems.

Ligand Conformer Generation and Optimization Algorithms

To explore the conformational space of this compound, computational methods are employed. Ligand conformer generation algorithms, such as those implemented in software like OMEGA, systematically build a collection of possible 3D structures. nih.gov This process typically involves three main phases:

Fragment Assembly: An initial 3D structure is constructed from a library of pre-defined molecular fragments.

Torsional Enumeration: All rotatable bonds are systematically rotated using angles derived from a knowledge base of common torsional angles, generating a large number of potential conformations. nih.gov

Conformer Sampling: This large set of conformations is then filtered and sampled based on geometric criteria and energy calculations to yield a representative and energetically favorable ensemble of conformers. nih.gov

The resulting conformers can then be optimized using various force fields to obtain more accurate geometries and relative energies.

Structural Ensemble Analysis in Protein-Ligand Systems

In the context of drug discovery and design, understanding how this compound or its derivatives bind to a protein target is of paramount importance. Structural ensemble analysis provides insights into the dynamic nature of this interaction. Instead of a single static structure, this approach considers a collection of conformations for both the ligand and the protein. biorxiv.org

This analysis can be informed by experimental data from techniques like X-ray crystallography, which can provide high-quality structures of ligand-protein complexes. uni-hamburg.de By filtering and evaluating protein-bound ligand conformations from databases like the Protein Data Bank (PDB), researchers can analyze the variability of bioactive conformations. uni-hamburg.de Computational tools can then be used to generate and analyze ensembles of these conformations, providing a more realistic picture of the binding process. uni-hamburg.de

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations offer a powerful tool for investigating the electronic structure and predicting the reactivity of this compound. These methods, based on the principles of quantum mechanics, can provide detailed information about:

Electron Distribution: Mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.

Orbital Energies: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's ability to donate or accept electrons.

Reaction Mechanisms: Modeling transition states and reaction pathways to predict the feasibility and kinetics of chemical reactions involving the amino and hydroxyl groups.

These calculations are instrumental in understanding the fundamental chemical properties that govern the behavior of this compound.

Sophisticated Analytical Techniques for Research-Level Structural Elucidation

Experimental techniques are indispensable for confirming the structure and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds like this compound. jocpr.com Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to increase the volatility of the analyte for GC analysis. sigmaaldrich.com A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces the active hydrogens on the polar functional groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound. nist.gov The fragmentation pattern of the TBDMS derivative can further aid in structural confirmation. sigmaaldrich.com

Table 1: GC-MS Data for a Related Compound, TBDMS-Valine Derivative

| Property | Value |

| Molecular Weight of Derivative | 345 |

| Common Fragments (M-X) | M-15 (CH₃), M-57 (C₄H₉), M-85 (C₄H₉ + CO), M-159 (CO-O-TBDMS) |

| Data derived from the analysis of a structurally similar compound, illustrating the type of information obtained from GC-MS. sigmaaldrich.com |

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed atomic structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information.

The ¹H NMR spectrum reveals the number of different proton environments and their connectivity through spin-spin coupling. docbrown.info The chemical shift of each proton is influenced by its local electronic environment. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) and the carbon with the amino group (CHNH₂) would be expected to have distinct chemical shifts. docbrown.infodocbrown.info The splitting pattern of each signal (e.g., singlet, doublet, triplet) indicates the number of neighboring protons. docbrown.info In some cases, labile protons like those on the -OH and -NH₂ groups may undergo rapid exchange, leading to broad signals or no observable coupling. stackexchange.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Table 2: General Physicochemical Properties of 2-Amino-3-methyl-1-butanol (B100882)

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Boiling Point | 75-77 °C at 8 mmHg |

| Density | 0.936 g/mL at 25 °C |

| Refractive Index | n20/D 1.4543 |

| This data provides a general reference for the physical characteristics of the compound. sigmaaldrich.comsigmaaldrich.com |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of crystalline molecules, including the absolute configuration of chiral centers. researchgate.netspringernature.comnih.gov The technique involves irradiating a single, high-quality crystal with an X-ray beam. The subsequent diffraction pattern is dictated by the arrangement of atoms within the crystal lattice.

For a chiral, enantiomerically pure compound like this compound, determining its absolute configuration is a critical challenge. researchgate.net The process relies on the phenomenon of anomalous scattering (or anomalous dispersion), where the electrons of the atoms in the crystal scatter the X-rays. researchgate.netthieme-connect.de This effect is particularly pronounced with heavier atoms, but modern diffractometers and computational methods allow for the determination of absolute configuration even for light-atom molecules containing only carbon, nitrogen, and oxygen. researchgate.net

The analysis of the diffraction data allows for the calculation of the Flack parameter, which provides a reliable indication of the correctness of the assigned absolute stereochemistry. researchgate.net A value close to zero confirms the assigned configuration, whereas a value near one suggests the opposite configuration.

While specific crystallographic data for this compound is not publicly available, the table below illustrates typical parameters obtained from an SC-XRD experiment on a small organic molecule.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₅H₁₃NO | The elemental composition of the molecule. |

| Formula Weight | 103.16 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 7.1 Å, b = 11.4 Å, c = 11.7 Å, β = 100.5° | The lengths and angles of the unit cell that forms the crystal lattice. |

| Volume | 930 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Flack Parameter | 0.05(10) | A parameter used to verify the absolute configuration of a chiral structure. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. docbrown.info

In the analysis of this compound, HRMS would first confirm the mass of the molecular ion ([M+H]⁺). The fragmentation pattern observed in the mass spectrum provides further structural information. Fragmentation occurs when the molecular ion breaks down into smaller, characteristic fragment ions. libretexts.org For an amino alcohol, common fragmentation pathways include the loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃), and alpha-cleavage (breaking the C-C bond adjacent to the oxygen or nitrogen atom). libretexts.org

The table below outlines a plausible HRMS fragmentation pattern for this compound, demonstrating how the precise masses of the fragments help to confirm the structure.

| Fragment Ion (m/z) | Proposed Formula | Calculated Exact Mass | Origin of Fragment |

|---|---|---|---|

| 104.1070 | [C₅H₁₄NO]⁺ | 104.1075 | Molecular Ion [M+H]⁺ |

| 86.0964 | [C₅H₁₂N]⁺ | 86.0970 | Loss of H₂O |

| 73.0651 | [C₃H₇NO]⁺ | 73.0657 | Alpha-cleavage (loss of C₂H₅) |

| 57.0702 | [C₄H₉]⁺ | 57.0704 | Loss of CH₂NH₂ and OH |

| 44.0495 | [C₂H₆N]⁺ | 44.0499 | Alpha-cleavage (loss of C₃H₇O) |

| 31.0182 | [CH₃O]⁺ | 31.0184 | Fragment containing the hydroxymethyl group |

Advanced Chromatographic Separations (HPLC, UPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the purity and separating the isomers of pharmaceutical compounds. longdom.orgbiomedres.us For a chiral compound like this compound, chiral HPLC is essential for separating and quantifying its enantiomers, which is a critical step in drug development and regulatory compliance. nih.gov

Chiral separations are typically achieved using a chiral stationary phase (CSP). nih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used for the enantioseparation of a broad range of compounds, including amino alcohols. nih.gov

The choice of mobile phase, column, and detector is crucial for achieving optimal separation. UPLC, which uses smaller particle sizes in the stationary phase (sub-2-µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. lcms.cz

The following table provides an example of typical conditions used for the chiral separation of amino alcohols.

| Parameter | HPLC Condition | UPLC/SFC Condition |

|---|---|---|

| Column | Chiralpak IG-3 (amylose-based CSP) | ACQUITY UPC² Trefoil CEL1 (cellulose-based CSP) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) | CO₂/Methanol with additives (e.g., triethylamine) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min |

| Detection | UV at 220 nm | UV at 220 nm or Mass Spectrometry (MS) |

| Column Temperature | 25 °C | 40 °C |

| Purpose | Enantiomeric purity determination. nih.gov | High-throughput enantiomeric separation. lcms.cz |

Chemometrics and Multivariate Statistical Analysis in Characterization Data

The characterization of a pharmaceutical compound generates vast and complex datasets from various analytical techniques. Chemometrics applies multivariate statistical methods to extract meaningful information from this chemical data. nih.govmdpi.com Techniques like Principal Component Analysis (PCA) are particularly useful for analyzing spectroscopic data (e.g., from NMR or IR spectroscopy) to assess batch-to-batch consistency, identify impurities, and understand process variability. nih.gov

PCA is an unsupervised data exploration technique that reduces the dimensionality of a large dataset while retaining most of the original variation. nih.gov It transforms the many correlated variables of a spectrum into a smaller set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, it is possible to visualize patterns and groupings within the data that might not be apparent otherwise.

In the context of this compound, PCA could be applied to a collection of IR or NMR spectra from different production batches. Samples that cluster together in the PCA scores plot would indicate high similarity and consistency. Outliers in the plot could signify a deviation in the manufacturing process or the presence of an impurity, warranting further investigation. longdom.org This approach allows for a holistic and robust method of quality control, moving beyond the comparison of single data points to a comprehensive analysis of the entire spectral fingerprint. sartorius.com

Q & A

Q. What are the most reliable synthetic routes for 2-(Aminomethyl)-3-methylbutan-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via reduction of its corresponding ketone precursor (e.g., 2-(Aminomethyl)-3-methylbutan-1-one) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions such as solvent polarity (e.g., tetrahydrofuran vs. ethanol) and temperature (0–25°C) critically impact stereochemical outcomes and yields. For example, LiAlH₄ in anhydrous ether at 0°C achieves >80% yield but requires strict moisture control to avoid side reactions . Acidic workup (e.g., HCl) may further stabilize the product as a hydrochloride salt .

Q. How can researchers validate the structural integrity of this compound?

Structural validation relies on ¹H/¹³C NMR to confirm the presence of characteristic signals:

- ¹H NMR : δ 1.2–1.4 ppm (methyl groups), δ 3.5–3.7 ppm (hydroxyl proton), δ 2.8–3.0 ppm (aminomethyl protons).

- ¹³C NMR : Peaks at ~70 ppm (C-OH) and ~50 ppm (C-NH₂).

Mass spectrometry (EI-MS) with molecular ion [M+H]⁺ at m/z 102.1 provides additional confirmation. Chiral HPLC with a cellulose-based column can resolve enantiomers if stereopurity is a concern .

Q. What are the primary reactivity pathways of this compound in organic synthesis?

The compound participates in:

- Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions (K₂CO₃, DMF, 60°C) .

- Oxidation : Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone, useful for derivatization .

- Reductive amination : Forms cyclic amines when reacted with aldehydes (e.g., formaldehyde) and NaBH₃CN .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in carbonium ion rearrangements?

Studies show that the (S)-enantiomer undergoes Wagner-Meerwein rearrangements more readily due to favorable transition-state geometry. Computational modeling (DFT at B3LYP/6-31G* level) reveals a 5.2 kcal/mol lower activation barrier for the (S)-form compared to the (R)-enantiomer. Experimental validation via dynamic NMR at low temperatures (-40°C) captures intermediate carbocation species .

Q. What methodological frameworks are used to assess the compound’s role as an enzyme co-factor?

- Kinetic assays : Measure binding affinity (Kd) to enzymes like alkaline phosphatase using fluorescence quenching (e.g., tryptophan residues). A 2023 study reported Kd = 12.3 µM at pH 7.4 .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during co-factor binding, revealing entropy-driven interactions in aqueous buffers .

Q. How can researchers resolve enantiomeric excess (ee) in asymmetric syntheses involving this compound?

Chiral derivatization with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) followed by ¹⁹F NMR analysis achieves >95% ee determination. Alternatively, circular dichroism (CD) at 220–250 nm distinguishes enantiomers in polar solvents .

Q. What analytical strategies detect degradation products under varying storage conditions?

Q. How can computational tools predict retrosynthetic pathways for derivatives?

AI-driven platforms (e.g., Pistachio, Reaxys) apply graph-based algorithms to prioritize routes with >90% feasibility scores. For example, a 2024 study proposed a one-step synthesis of pyrrole derivatives via Paal-Knorr condensation, validated experimentally with 76% yield .

Q. What protocols mitigate byproduct formation in large-scale reactions?

- Flow chemistry : Reduces residence time (2–5 minutes) to minimize side reactions (e.g., over-oxidation).

- In-line IR monitoring : Detects intermediates in real-time, enabling rapid pH adjustments (e.g., maintaining pH 8–9 for amide couplings) .

Q. How do isotopic labeling studies elucidate metabolic pathways?

¹³C-labeled this compound is administered in cell cultures, followed by LC-HRMS to trace incorporation into metabolites. A 2025 study identified three major pathways: β-oxidation (45%), glucuronidation (30%), and amino acid conjugation (25%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.